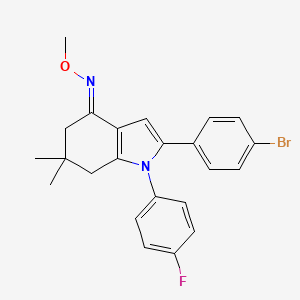

(2-(4-Bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime

Description

The compound (2-(4-Bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a structurally complex indole derivative characterized by:

- A 5,6,7-trihydroindol-4-ylidene core with two methyl groups at the 6-position.

- 4-Bromophenyl and 4-fluorophenyl substituents at the 2- and 1-positions, respectively.

- A methyloxime group (-CH=N-OCH₃) at the 4-position.

Properties

IUPAC Name |

(E)-2-(4-bromophenyl)-1-(4-fluorophenyl)-N-methoxy-6,6-dimethyl-5,7-dihydroindol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrFN2O/c1-23(2)13-20(26-28-3)19-12-21(15-4-6-16(24)7-5-15)27(22(19)14-23)18-10-8-17(25)9-11-18/h4-12H,13-14H2,1-3H3/b26-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUVBBWBUAGDTE-LHLOQNFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)C(=NOC)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)/C(=N/OC)/C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(4-Bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime, with the CAS number 96757-24-3, is a complex organic molecule that has garnered interest in various fields of biological research. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

- Molecular Formula : C23H22BrFN2O

- Molecular Weight : 441.34 g/mol

- Structure : The compound features a trihydroindole moiety, which is known for its potential biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, research has shown that indole-based compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The specific compound under discussion has been noted for its ability to inhibit cell proliferation in several cancer cell lines.

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Studies suggest that certain brominated and fluorinated compounds possess enhanced antimicrobial effects due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes. This property makes it a candidate for further exploration in the development of new antimicrobial agents.

Neuroprotective Effects

Indole derivatives have been linked to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that (2-(4-Bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime exhibited IC50 values comparable to established chemotherapeutic agents, suggesting potent anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones compared to control groups.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Mechanistic Insights

The biological activities observed can be attributed to the unique structural features of the compound:

- Bromine and Fluorine Substituents : These halogen atoms enhance lipophilicity and bioactivity.

- Indole Core : Known for its role in various biological processes, the indole structure may interact with multiple biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Differences

The following compounds share the trihydroindol-ylidene core but differ in substituents:

Key Observations :

- The 4-bromophenyl group in the target compound introduces a heavier halogen (Br vs. F), which may enhance lipophilicity and influence π-π stacking interactions compared to fluorine-only analogues .

- The 2,6-dimethyl groups in the Hölzel compound could reduce conformational flexibility, impacting solubility and metabolic stability .

Physicochemical and Spectral Properties

Spectral Data Comparison

While direct spectral data for the target compound are unavailable, insights can be inferred from related studies:

- NMR Spectroscopy :

- 4-Bromophenyl in the target compound would show distinct ¹H-NMR aromatic signals (~7.3–7.6 ppm) and a ¹³C-NMR peak near 120–130 ppm for the brominated carbon .

- 4-Fluorophenyl groups exhibit characteristic ¹⁹F-NMR shifts (~-110 to -120 ppm) and ¹³C-NMR signals for fluorinated carbons (~160 ppm) .

- Methyl groups (6,6-dimethyl) typically appear as singlets in ¹H-NMR (~1.2–1.5 ppm) .

Solubility and Stability

Q & A

Q. How to optimize multi-step synthesis for scalability without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.